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Compound of Interest

Compound Name: Albiglutide

An In-depth Technical Guide to the Early-Phase Clinical Trial Results for Albiglutide
Introduction

Albiglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the
treatment of type 2 diabetes mellitus (T2DM).[1][2] It is a biological product constructed through
the genetic fusion of two copies of a dipeptidyl peptidase-4 (DPP-4)-resistant GLP-1 analogue
to human albumin.[3][4] This unique structure results in a significantly extended elimination
half-life of approximately five to seven days, making it suitable for once-weekly subcutaneous
administration.[5][6][7] This document provides a detailed technical overview of the
foundational early-phase (Phase | and II) clinical trial results for Albiglutide, focusing on its
mechanism of action, pharmacokinetics, pharmacodynamics, safety, and the experimental
protocols employed.

Mechanism of Action: GLP-1 Receptor Agonism

Albiglutide functions as an agonist at the GLP-1 receptor, mimicking the action of the
endogenous incretin hormone GLP-1.[5][7] Activation of the GLP-1 receptor on pancreatic [3-
cells initiates a signaling cascade that enhances glucose-dependent insulin secretion.[8] This
process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic
AMP (cAMP), which in turn promotes insulin granule exocytosis. Additionally, Albiglutide slows
gastric emptying, contributing to the regulation of postprandial glucose excursions.[5][7] Unlike
native GLP-1, which is rapidly degraded by the DPP-4 enzyme, Albiglutide is engineered for
resistance, ensuring sustained biological activity.[3][4]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3029776?utm_src=pdf-interest
https://www.benchchem.com/product/b3029776?utm_src=pdf-body
https://www.benchchem.com/product/b3029776?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4665069/
https://pubmed.ncbi.nlm.nih.gov/26092960/
https://academic.oup.com/jcem/article/93/12/4810/2627353
https://pmc.ncbi.nlm.nih.gov/articles/PMC2752910/
https://en.wikipedia.org/wiki/Albiglutide
https://pubmed.ncbi.nlm.nih.gov/28050889/
https://www.ebmconsult.com/articles/monograph-albiglutide-tanzeum
https://www.benchchem.com/product/b3029776?utm_src=pdf-body
https://www.benchchem.com/product/b3029776?utm_src=pdf-body
https://en.wikipedia.org/wiki/Albiglutide
https://www.ebmconsult.com/articles/monograph-albiglutide-tanzeum
https://www.researchgate.net/publication/308738441_Albiglutide_A_Unique_GLP-1_Receptor_Agonist
https://www.benchchem.com/product/b3029776?utm_src=pdf-body
https://en.wikipedia.org/wiki/Albiglutide
https://www.ebmconsult.com/articles/monograph-albiglutide-tanzeum
https://www.benchchem.com/product/b3029776?utm_src=pdf-body
https://academic.oup.com/jcem/article/93/12/4810/2627353
https://pmc.ncbi.nlm.nih.gov/articles/PMC2752910/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

B-Cell Membrane

inds to GLP-1
Receptor

Extracellular Space Intracellular Space

Albiglutide

Click to download full resolution via product page
Fig. 1: Albiglutide's GLP-1 receptor-mediated signaling cascade in pancreatic (3-cells.

Pharmacokinetics

Early-phase studies established the pharmacokinetic profile of Albiglutide, characterized by
slow absorption and a long elimination half-life. Following subcutaneous injection, maximum
plasma concentrations are typically reached between 3 to 5 days.[5][9][10] The drug's fusion to
human albumin prevents renal clearance and protects it from rapid enzymatic degradation,
resulting in a half-life of about 5 to 7 days, which supports a once-weekly dosing schedule.[3][5]
[11] Steady-state concentrations are achieved after approximately 3 to 5 weeks of consistent
weekly administration.[5][9] The metabolic pathway is presumed to follow that of native human
albumin, involving catabolism primarily within the vascular endothelium.[7]
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Parameter Value Source(s)

Time to Max. Concentration

(Tma) 3-5days [5][9][10]
Elimination Half-Life (t%2) ~5 -7 days [3B1I5][11]
Time to Steady State 3 - 5 weeks [519]
Mean Apparent Clearance 67 mL/h [71[10]
Mean Volume of Distribution 11L [71[9]
Dosing Interval Once-weekly [51[6]

Table 1. Summary of
Pharmacokinetic Parameters
of Albiglutide.

Early-Phase Clinical Studies: Protocols and Design

The early clinical development of Albiglutide involved Phase | studies in healthy volunteers
and Phase Il studies in patients with T2DM to assess safety, tolerability, pharmacokinetics, and
pharmacodynamics.

Phase | Experimental Protocol

A representative Phase | trial was a single-blind, randomized, placebo-controlled, dose-
escalation study in healthy subjects.[11][12]

» Objective: To assess the safety, tolerability, and pharmacokinetics of escalating single and
repeat doses of Albiglutide.

» Population: Healthy adult volunteers.[12]

» Design: Subjects were randomized into cohorts, with each cohort receiving a progressively
higher dose of Albiglutide or a matching placebo.[12] For example, one study used
escalating subcutaneous doses on days 1 and 8 across five cohorts (e.g., 0.25/1 mg, 3/6
mg, 16/24 mg, 48/60 mg, and 80/104 mg).[11][12]
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» Endpoints: The primary endpoints were safety and tolerability, monitored through adverse
events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[3]
Secondary endpoints included pharmacokinetic parameters like Cmax, Tmax, and half-life.[3]
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Fig. 2: Workflow of a typical Phase | ascending-dose study for Albiglutide.

Phase Il Experimental Protocol

Phase Il trials were designed to evaluate the efficacy, safety, and dose-response of Albiglutide
in patients with T2DM. A key Phase Il study was a prospective, randomized, double-blind,
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placebo-controlled, parallel-group trial.[4]

¢ Objective: To determine the efficacy and safety of various doses and dosing schedules
(weekly, biweekly, and monthly) of Albiglutide.[4]

» Population: Adult patients with T2DM inadequately controlled with diet and exercise or a
stable dose of metformin.[3]

» Design: Patients were randomized to receive subcutaneous injections of Albiglutide at
different doses and frequencies (e.g., 30 mg weekly, 50 mg biweekly, 100 mg monthly) or a
matching placebo.[4] Some studies also included an open-label active comparator, such as
exenatide, to provide clinical context.[4][12]

o Endpoints: The primary efficacy endpoint was typically the change in glycated hemoglobin
(HbAlc) from baseline after a specified period (e.g., 16 or 52 weeks).[12][13] Secondary
endpoints included changes in fasting plasma glucose (FPG), postprandial glucose, body
weight, and comprehensive safety assessments.[12][13]

Early-Phase Efficacy and Pharmacodynamic Results

Phase Il studies demonstrated that Albiglutide produced clinically and statistically significant,
dose-dependent reductions in glycemic parameters compared to placebo.
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Mean Change in

Study Population Albiglutide Dose HbA1c from Source(s)
Baseline

T2DM Patients 30 mg weekly -0.87% [4]
(Rosenstock et al.) 50 mg biweekly -0.87% [4]
100 mg monthly -0.96% [4]
Placebo +0.06% [4]
Japanese T2DM

) 15 mg weekly -1.24% [12]
Patients
(Seino et al.) 30 mg weekly -1.55% [12]
30 mg biweekly -1.13% [12]
Placebo +0.19% [12]

Statistically significant

decrease compared
with placebo
(P<0.001)

Table 2: Phase |l

Efficacy Results -

Change in HbAlc at

16 Weeks.

In addition to HbA1c reduction, Albiglutide demonstrated significant dose-dependent

reductions in FPG and postprandial glucose levels.[3][4] The glucose-lowering effects were

observed as early as two days after the initial dose.[4] Despite effective glycemic control, the

effect on weight loss in early trials was modest and sometimes comparable to placebo, a point

of differentiation from other GLP-1 receptor agonists.[6][12][14]

Safety and Tolerability Profile

Across Phase | and 1l trials, Albiglutide was generally safe and well-tolerated.[11][15]
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Albiglutide Placebo
Adverse Event Notes Source(s)
Frequency Frequency
Generally mild to
moderate,
transient. Lower
Nausea 9.9% - 11.9% ~10.3% o [14][16]
incidence than
liraglutide
(29.2%).
Most common
Similar to Similar to AE in healthy
Headache o [B1L1][17]
Placebo Albiglutide volunteer
studies.
) Generally mild
Diarrhea ~14.5% ~11.5% ] [16]
and transient.
Lower incidence
Vomiting ~4.9% - 5.0% ~2.6% than liraglutide [14][16]
(9.3%).
Injection-Site Typically mild
) 17.8% - 22.2% ~9.9% [12][13]
Reactions erythema.
Risk is low when
) Low / Similar to not used with
Hypoglycemia Low ) ) [31[4][13]
Placebo insulin or
sulfonylureas.
Table 3:
Common

Adverse Events
in Early-Phase
Albiglutide Trials
(Pooled Data).

The most frequently reported AEs were gastrointestinal in nature, primarily mild-to-moderate

nausea and diarrhea, which were often transient.[12][16] Notably, the incidence of nausea and

vomiting was reported to be lower with Albiglutide compared to the GLP-1 receptor agonist
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liraglutide.[14][15][16] Injection-site reactions were more common with Albiglutide than
placebo but were typically mild.[13] Importantly, the risk of hypoglycemia was low and
comparable to placebo, consistent with the glucose-dependent mechanism of action.[3][4]

Conclusion

The early-phase clinical development program for Albiglutide successfully established its
foundational pharmacokinetic, pharmacodynamic, and safety profile. Phase I trials confirmed a
long half-life suitable for once-weekly dosing and a favorable general tolerability profile.[11]
Phase Il studies in patients with type 2 diabetes demonstrated significant, dose-dependent
improvements in glycemic control (HbAlc and FPG) with an acceptable safety margin,
characterized by a low risk of hypoglycemia and a gastrointestinal side-effect profile that
appeared favorable relative to other agents in its class.[4][15] These data provided a robust
basis for the large-scale Phase Ill (HARMONY) program that further evaluated its long-term
efficacy and safety.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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